4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N5O3S2/c23-18-8-5-16(13-19(18)24)20-14-33-22(27-20)28-21(30)15-3-6-17(7-4-15)34(31,32)29(11-1-9-25)12-2-10-26/h3-8,13-14H,1-2,11-12H2,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOUBNYUSFFVKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H20Cl2N4O3S
- Molecular Weight : 493.39 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to influence various biochemical pathways by:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could potentially modulate receptors that are critical in cellular signaling pathways.
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant antitumor properties. For example, compounds with thiazole rings have shown effectiveness against various cancer cell lines. The specific activity of this compound is under investigation for its potential in targeting tumor cells.
Anti-inflammatory Effects
Studies have suggested that compounds containing sulfamoyl groups can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that a related compound significantly inhibited cell proliferation in various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM) .
- In Vivo Efficacy : In animal models, compounds with similar structures have shown promising results in reducing tumor size and improving survival rates when administered in combination with standard chemotherapy agents .
- SAR Studies : Structure-activity relationship (SAR) analyses reveal that modifications to the thiazole and benzamide moieties can enhance biological activity, suggesting that further optimization could yield more effective derivatives .
Data Table: Summary of Biological Activities
Scientific Research Applications
Research has indicated that compounds similar to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar scaffolds have been evaluated against bacterial strains and fungi, demonstrating promising results in inhibiting growth .
- Anticancer Properties : There is a growing interest in the anticancer potential of thiazole-based compounds. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. Specifically, derivatives have shown effectiveness against various cancer cell lines by disrupting cellular processes .
- Acetylcholinesterase Inhibition : Compounds containing thiazole moieties have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive functions .
Case Studies
Several case studies highlight the applications of similar compounds:
- Antimicrobial Evaluation : A study conducted on thiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency .
- Cancer Cell Line Studies : Research involving breast cancer cell lines (MCF7) showed that specific thiazole derivatives could reduce cell viability significantly. The study utilized assays such as Sulforhodamine B to quantify cell proliferation .
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below compares the target compound with structurally analogous derivatives:
Impact of Substituents on Activity
- Halogenated Aromatic Groups: The 3,4-dichlorophenyl group in the target compound enhances binding to hydrophobic targets (e.g., cytochrome P450 enzymes) compared to non-halogenated analogs.
- Sulfamoyl Modifications: Bis(2-cyanoethyl) groups increase metabolic stability compared to methoxyethyl or diethyl variants, as cyano groups resist oxidative degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
